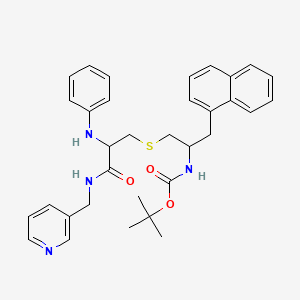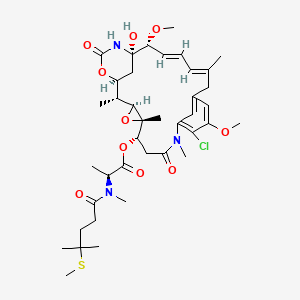
S-Me-DM4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-methyl-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-methyl-DM4 is synthesized through the S-methylation of DM4 by intracellular enzymes . The specific reaction conditions for this transformation typically involve the presence of methylating agents under controlled conditions to ensure the selective methylation of the sulfur atom in DM4.
Industrial Production Methods
Industrial production of S-methyl-DM4 involves large-scale synthesis of DM4 followed by its enzymatic or chemical methylation. The process is optimized to achieve high yield and purity, ensuring the compound’s efficacy as an ADC cytotoxin .
Analyse Des Réactions Chimiques
Types of Reactions
S-methyl-DM4 undergoes various chemical reactions, including:
Oxidation: S-methyl-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to DM4 under specific conditions.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Derivatives with different functional groups replacing the methyl group
Applications De Recherche Scientifique
S-methyl-DM4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on biological activity.
Biology: Employed in studies involving microtubule dynamics and cell division.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of ADCs for pharmaceutical applications .
Mécanisme D'action
S-methyl-DM4 exerts its effects by binding to microtubules and disrupting their function, leading to cell cycle arrest and apoptosis. The compound targets tubulin, a key protein in microtubule formation, and inhibits its polymerization. This disruption of microtubule dynamics ultimately results in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
DM4: The parent compound of S-methyl-DM4, also a microtubule-depolymerizing agent with potent cytotoxicity.
Maytansinoids: A class of compounds similar to DM4, known for their microtubule-depolymerizing properties.
Auristatins: Another class of microtubule inhibitors used in ADCs
Uniqueness
S-methyl-DM4 is unique due to its specific methylation, which enhances its stability and efficacy as an ADC cytotoxin. This modification allows for better targeting and reduced off-target effects compared to its parent compound, DM4 .
Propriétés
Formule moléculaire |
C39H56ClN3O10S |
|---|---|
Poids moléculaire |
794.4 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
Clé InChI |
AYWIIXDQRUFQGH-SIDGEOBYSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


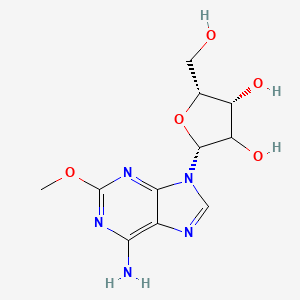
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
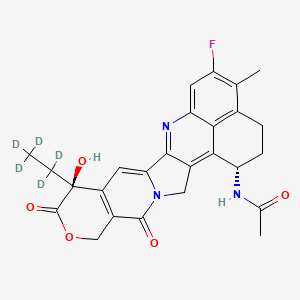
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
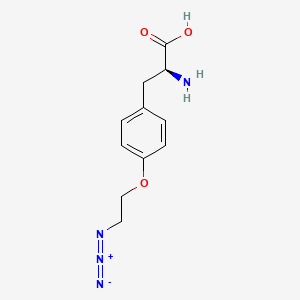
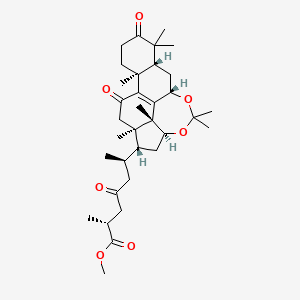
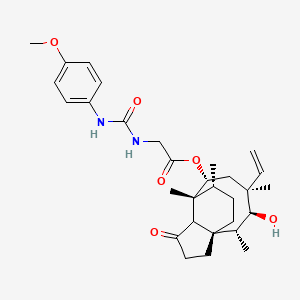
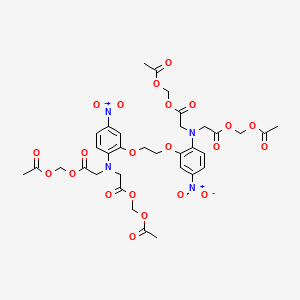
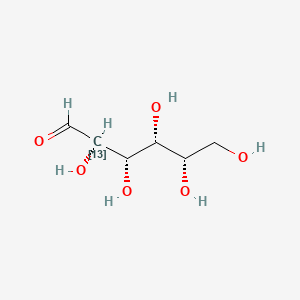
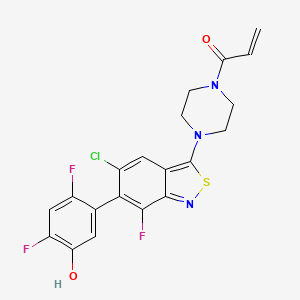
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
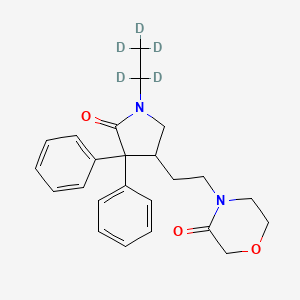
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
